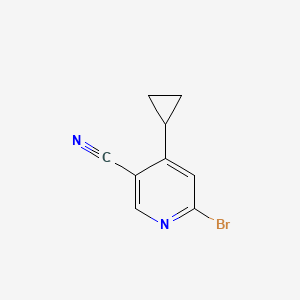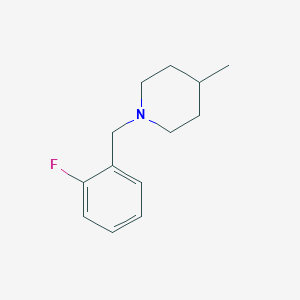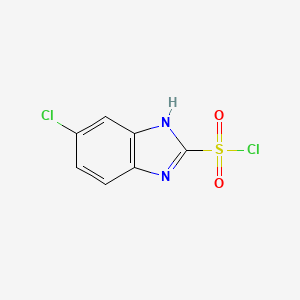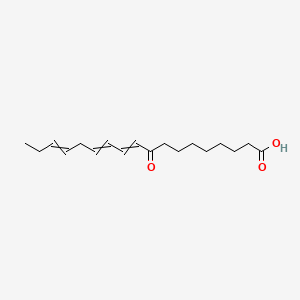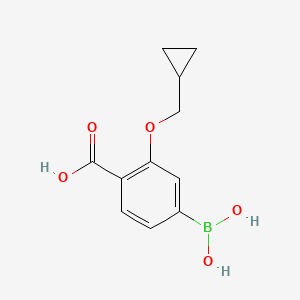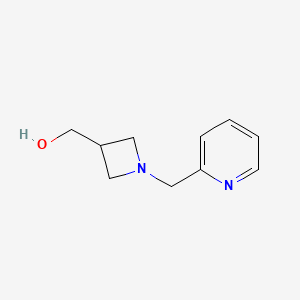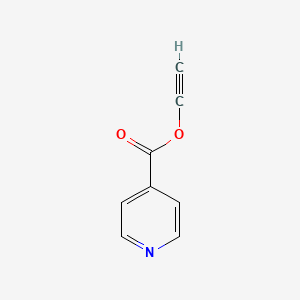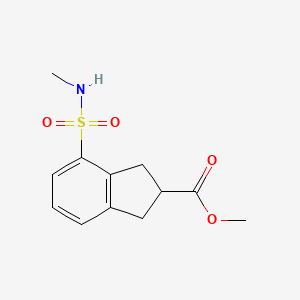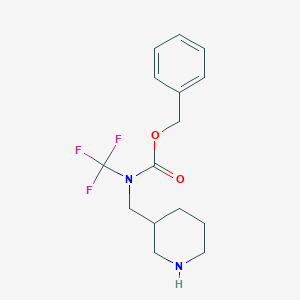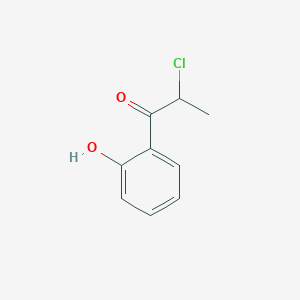
2-Chloro-1-(2-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a chlorinated derivative of 1-(2-hydroxyphenyl)propan-1-one, featuring a chlorine atom attached to the first carbon of the propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with thionyl chloride, which introduces the chlorine atom at the alpha position of the carbonyl group. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 2-chloro-1-(2-hydroxyphenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand its effects on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)propan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
1-(4-Chloro-2-hydroxyphenyl)propan-1-one: Another chlorinated derivative with different substitution patterns.
Uniqueness
2-Chloro-1-(2-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Número CAS |
74316-25-9 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-chloro-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,1H3 |
Clave InChI |
MTGBHIRQFIDUBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


